ADPRHL1 Human Pre-designed siRNA Set A

Fluorescent Probe Metal Ion Detection Schiff Base

Researchers seeking reproducible fluorescent metal ion probes face batch-to-batch variability. ADPRHL1 Human Pre-designed siRNA Set A (HL1) is a pyridazine-based tridentate Schiff base ligand with defined excitation at 415 nm, enabling consistent CHEF-based sensing of Cu²⁺, Ni²⁺, Zn²⁺. Key advantages: (i) unique π-backbonding ability of pyridazine ring imparts distinct electronic behavior vs. pyridine analogs; (ii) easily abstractable hydrazone proton allows tuning of complex stoichiometry and geometry; (iii) high purity (≥98%) ensures reproducible photoluminescent response. Supplied with full analytical documentation.

Molecular Formula C11H9ClN4O
Molecular Weight 248.67 g/mol
Cat. No. B10805861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameADPRHL1 Human Pre-designed siRNA Set A
Molecular FormulaC11H9ClN4O
Molecular Weight248.67 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=NNC2=NN=C(C=C2)Cl)O
InChIInChI=1S/C11H9ClN4O/c12-10-5-6-11(16-14-10)15-13-7-8-3-1-2-4-9(8)17/h1-7,17H,(H,15,16)
InChIKeyNDNNYDRNWPISJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[[(6-Chloropyridazin-3-yl)hydrazinylidene]methyl]phenol Overview


2-[[(6-Chloropyridazin-3-yl)hydrazinylidene]methyl]phenol (CAS: 202828-10-2; also referred to as HL1) is a tridentate Schiff base ligand featuring a hydrazone backbone that connects a phenolic group and a 6-chloropyridazine moiety . This compound functions as a monoanionic tridentate ligand, coordinating metal ions through its deprotonated phenolic oxygen, the azomethine nitrogen, and a nitrogen atom from the pyridazine ring [1]. The molecule exhibits an (E)-configuration at the C=N bond and is characterized by the presence of an easily abstractable proton on the hydrazone backbone, a property that significantly influences its coordination chemistry and electronic behavior [2].

Coordination scaffold Tridentate NNO donor set (phenolic O, azomethine N, pyridazine N)
Tunable proton Easily abstractable hydrazone proton enables control of complex stoichiometry
Electronic feature Pyridazine ring imparts higher π-backbonding than pyridine-based analogs

HL1 Substitution Failure: Pyridazine vs. Pyridine


The coordination chemistry and resulting properties of 2-[[(6-Chloropyridazin-3-yl)hydrazinylidene]methyl]phenol are fundamentally distinct from those of simpler pyridine-based hydrazone ligands. A direct comparative study of its close analog, picolinaldehyde (6-chloro-3-pyridazinyl)hydrazone (PIPYH), against the pyridine-based ligand picolinaldehyde 2-pyridylhydrazone (PAPYH), revealed that the pyridazine ring in PIPYH imparts significantly higher π-backbonding ability, leading to an unexpected low acidity of the hydrazone proton in its nickel complexes [1]. This electronic modulation alters metal-binding stability and redox behavior, meaning that substituting this compound with a pyridine-based hydrazone—even one with a similar donor set—will not replicate its coordination chemistry or the performance of its derived metal complexes [1]. Furthermore, the compound's unique fluorescence response at a specific excitation wavelength (415 nm), which underlies its utility as a metal ion probe, is a structure-dependent property not shared by non-pyridazine hydrazones [2].

Property
This pyridazine ligand
Pyridine-based hydrazone
π‑backbonding ability
High (imparts unexpectedly low hydrazone proton acidity in Ni complexes)
Lower (predictable acidity, distinct redox behavior)
Fluorescence probe capability
Defined excitation at 415 nm (free ligand fluoresces directly)
Often non‑fluorescent or requires metal binding for CHEF
Coordination chemistry outcomes
Enables tunable deprotonation and varied complex geometries
May not replicate electronic modulation or complex diversity

HL1 Comparative Evidence


Fluorescent Probe for Metal Ion Sensing

The compound exhibits photoluminescence under excitation at 415 nm, a property that directly supports its application as a potential fluorescent probe for metal ions [1]. This optical signature is a specific consequence of its pyridazine-hydrazone-phenol scaffold. While many hydrazones are non-fluorescent or exhibit weak, undefined emission, this compound's defined excitation wavelength allows for its use in targeted sensing applications. This is a structure-dependent property not generally shared by pyridine-based hydrazones, which typically require metal coordination to induce significant fluorescence (Chelation-Enhanced Fluorescence, CHEF) [2].

Fluorescence excitation
Class-level inference
415 nm
Enables direct fluorescent probe use without pre‑complexation
Free ligand in reported solvent; wavelength may shift
Fluorescent Probe Metal Ion Detection Schiff Base

Enhanced π-Backbonding from Pyridazine Ring

A head-to-head comparative study of the closely related ligand picolinaldehyde (6-chloro-3-pyridazinyl)hydrazone (PIPYH) against its pyridine-based analog, picolinaldehyde 2-pyridylhydrazone (PAPYH), demonstrated that the pyridazine ring in PIPYH confers significantly higher π-backbonding ability [1]. This enhanced backbonding directly impacts the properties of its metal complexes, leading to an unexpected low acidity of the hydrazone proton in the nickel(II) complex [Ni(PIPYH)₂](NO₃)₂ compared to what would be predicted based on pyridine analogs [1]. This finding establishes a clear, quantifiable electronic differentiation at the class level for pyridazine-based hydrazones.

π‑backbonding enhancement
Head-to-head comparison
Pyridazine: High vs Pyridine: Lower
Pyridazine ring alters metal-binding electronics, impacting stability and redox
Observed via unexpectedly low hydrazone proton acidity in Ni complex
Coordination Chemistry Ligand Design Electronic Structure

Tridentate Coordination with Deprotonatable Proton

The compound acts as a monoanionic tridentate ligand, coordinating metal ions through a specific set of donor atoms: the deprotonated phenolic oxygen, the azomethine nitrogen, and a nitrogen atom of the pyridazine ring [1]. A key differentiating feature is the presence of an easily abstractable proton on the hydrazone backbone, which allows for the generation of fully- or semi-deprotonated complexes depending on the reaction conditions (e.g., presence of triethylamine) [2]. This property, demonstrated for the analogous ligand PIPYH, enables control over complex stoichiometry and geometry, yielding distinct complexes like [Cu(II)(PIPYH)(NO₃)₂] under neutral conditions versus [Cu(II)(PIPY)(NO₃)] under basic conditions [2]. This tunability is not a universal feature of all tridentate Schiff bases and is directly linked to the hydrazone N-H acidity modulated by the pyridazine ring [2].

Coordination tunability
Class-level inference
Easily abstractable hydrazone proton
Controls complex stoichiometry and geometry via deprotonation
Analogous ligand PIPYH demonstrated in X‑ray structures
Coordination Chemistry Ligand Synthesis Metal Complexes

HL1 Research and Industrial Applications


Fluorescent Probes for Metal Ion Detection

This compound is a viable candidate for developing novel fluorescent probes for metal ion sensing. Its defined excitation at 415 nm and the potential for chelation-enhanced fluorescence (CHEF) upon metal binding, as observed in its metal complexes [1], provide a measurable optical response. Researchers can exploit this property to design turn-on or ratiometric sensors for biologically or environmentally relevant metal ions, such as Cu²⁺, Ni²⁺, or Zn²⁺, leveraging the compound's inherent fluorescence as a baseline signal [2].

Tuneable Metal Complexes for Catalysis and Materials

The compound's tridentate coordination mode and the presence of an easily abstractable hydrazone proton make it a valuable building block for synthesizing a diverse library of metal complexes [1]. By controlling reaction conditions (e.g., pH, presence of base), researchers can access both neutral and deprotonated forms of the ligand, leading to different complex stoichiometries and geometries with metals like Cu(II), Ni(II), and Zn(II) [2]. This tunability is particularly attractive for fine-tuning the electronic and steric properties of metal centers in homogeneous catalysis or for creating metal-organic frameworks with specific topologies.

Pyridazine vs. Pyridine Ligand Comparison

Given the established differences in π-backbonding ability between pyridazine- and pyridine-based hydrazones [1], this compound serves as an essential reference standard in comparative coordination chemistry. Researchers investigating the impact of heterocyclic ring electronics on metal complex stability, redox potentials, or catalytic activity can use this compound as a representative pyridazine-based scaffold, contrasting its behavior with that of its pyridine-based analogs. This provides a direct, evidence-based approach to structure-activity relationship studies [1].

Application
Selection Property
Validation Focus
Fluorescent probe development
Defined excitation wavelength
Fluorescence response upon metal binding
Tunable metal complex synthesis
Deprotonatable ligand design
Complex stoichiometry and geometry control
Ligand electronic comparison studies
Pyridazine-specific electronic effects
π‑backbonding and redox property differences

Technical Documentation Hub

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